6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole
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Overview
Description
6-(2-methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole is a member of benzofurans.
Scientific Research Applications
Anti-Inflammatory Activity
6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole and its derivatives have been researched for their anti-inflammatory properties. For instance, Lantos et al. (1984) found that certain isomeric dihydroimidazo[2,1-b]thiazoles demonstrated significant anti-inflammatory activity in adjuvant arthritic rat assays, suggesting their potential as anti-inflammatory agents. The structural assignment of these compounds was confirmed by X-ray analysis, emphasizing their specific molecular interactions responsible for the activity (Lantos et al., 1984). Similarly, Saliyeva et al. (2021) reported that 6-arylidene-2-methyl-2,3-dihydroimidazo[2,1-b]thiazolones exhibited moderate anti-inflammatory activity, which was evaluated using carrageenan-induced paw edema models in rats (Saliyeva et al., 2021).
Antimicrobial Activity
The antimicrobial properties of these compounds have also been a subject of interest. Saliyeva et al. (2021) found that certain derivatives of this compound exhibited antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. This finding opens up possibilities for their use in treating infections caused by these microorganisms (Saliyeva et al., 2021).
Potential in Cancer Therapy
Research has also explored the potential of these compounds in cancer therapy. Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, which showed moderate ability to suppress the growth of various cancer cell lines, including kidney cancer, prostate cancer, and leukemia (Potikha & Brovarets, 2020).
Herbicidal Applications
In addition to medical applications, Andreani et al. (1996) synthesized imidazo[2,1-b]thiazoles with various groups and tested them for herbicidal activity. Some of these compounds showed moderate activity in post-emergence herbicidal tests, indicating their potential use in agriculture (Andreani et al., 1996).
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
6-(2-methyl-1-benzofuran-3-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(10-4-2-3-5-12(10)17-9)11-8-16-6-7-18-14(16)15-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
LGQFSSSTZLKIRM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CN4CCSC4=N3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CN4CCSC4=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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